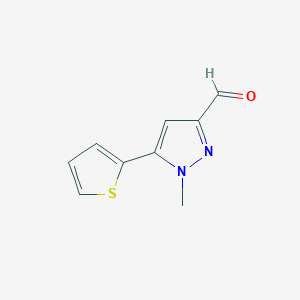
1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde
Overview
Description
1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesis of novel chitosan Schiff bases utilizing heteroaryl pyrazole derivatives, including those similar to 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde, has shown promising antimicrobial properties. These compounds, characterized through various analytical methods, exhibited significant antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. This indicates their potential as bases for developing new antimicrobial agents (Hamed et al., 2020).
Anti-Inflammatory and Analgesic Properties
Pyrazole-based heterocycles, synthesized using a similar compound, demonstrated both anti-inflammatory and analgesic activities. These activities were assessed through various in vivo assays, showcasing the potential of such compounds in the development of new therapeutic agents targeting inflammation and pain (Abdel-Wahab et al., 2012).
Antioxidant Activities
The chemical modification of pyrazole derivatives has led to the creation of compounds with notable antioxidant properties. For example, a study on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives reported moderate to good antioxidant activities. These findings are crucial for the development of antioxidants, which play a significant role in combating oxidative stress-related diseases (Bhat et al., 2016).
Anti-Tumor Agents
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety, derived from similar pyrazole carbaldehydes, has uncovered compounds with potent anti-tumor activities. These compounds were evaluated against hepatocellular carcinoma cell lines, demonstrating their potential as cancer therapeutic agents (Gomha et al., 2016).
Molecular Docking Studies
The exploration of pyrazole derivatives in molecular docking studies has highlighted their potential interaction with various biological targets. Such studies are essential for understanding the mechanism of action of potential drugs and designing molecules with enhanced biological activities. For instance, the antimicrobial and antioxidant properties of synthesized compounds were supported by in silico molecular docking, indicating good affinity towards specific enzymes (Prabakaran et al., 2021).
Properties
IUPAC Name |
1-methyl-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGWYWNRXIZBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)

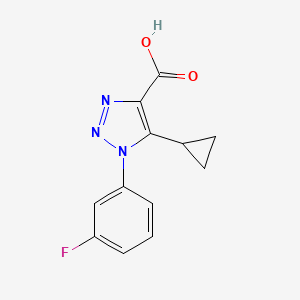
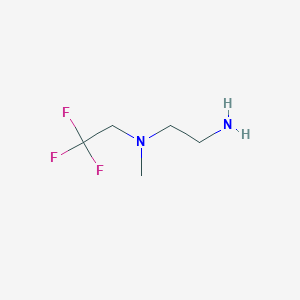


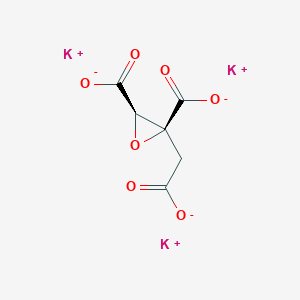
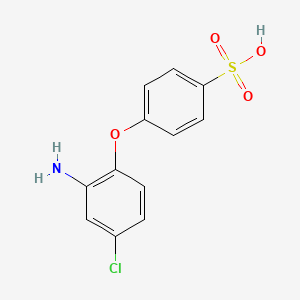

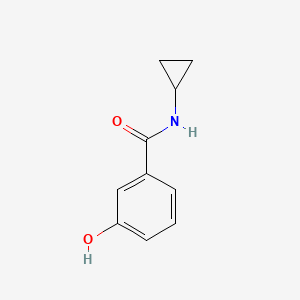
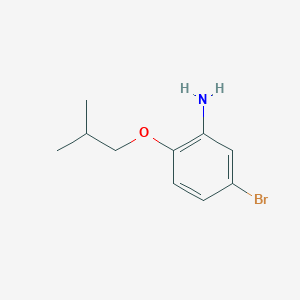
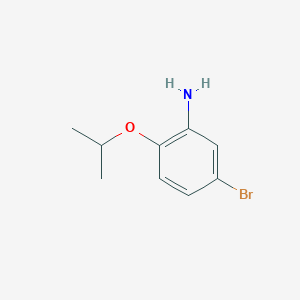
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
